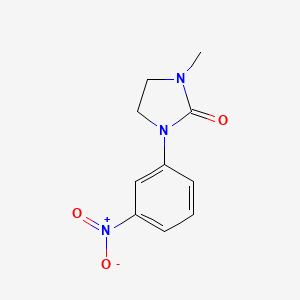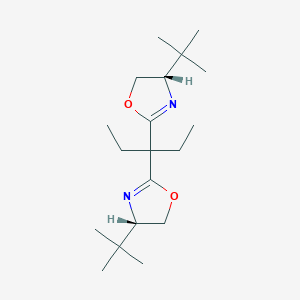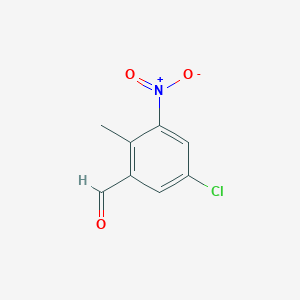
4-(Pyridin-3-yl)thiazole
Übersicht
Beschreibung
4-(Pyridin-3-yl)thiazole (4-PT) is a heterocyclic compound which is a member of the thiazole family. It is a colorless solid with a molecular weight of 174.21 g/mol. 4-PT is a versatile molecule which has been extensively studied for its potential applications in the fields of organic chemistry, material science, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-(Pyridin-3-yl)thiazole derivatives have been extensively studied for their anticancer properties. Notable findings include novel pyridine-thiazole hybrid molecules displaying high antiproliferative activity towards various cancer cell lines, including colon, breast, lung carcinomas, glioblastoma, and leukemia. Compounds like 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone and 4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester have demonstrated significant selectivity and cytotoxic action against cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action might involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Antimicrobial and Antitumor Studies
Synthesized zinc(II) complexes with pyridine thiazole derivatives have shown promising results in antimicrobial and antitumor studies. These compounds exhibited more activity than the free ligands, with some showing specificity for certain bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).
Antibacterial and Antitumor Activity
Pyridine hydrazyl thiazole metal complexes have been characterized for their antibacterial and antitumor activity. Some compounds in this category demonstrated absolute specificity for certain bacteria or cancer cell lines, indicating their potential pharmaceutical use (X. Zou et al., 2020).
Corrosion Inhibition
4-(Pyridin-3-yl) thiazol-2-amine (PyTA) has been evaluated as an effective corrosion inhibitor for copper in acidic environments. The inhibition efficiency was notably high, with maximum efficiency achievable at specific concentrations, indicating its potential as a corrosion inhibitor (Farahati et al., 2020).
Antimicrobial Activity and Modeling Studies
Thiazoles bearing pyridyl scaffolds have been synthesized and tested for antimicrobial activity against a range of bacteria, yeasts, and molds. These compounds also showed inhibitory activities against specific enzymes, suggesting their potential in developing new bioactive materials with novel properties (Naime Funda Tay et al., 2022).
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-7(4-9-3-1)8-5-11-6-10-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKQYJBPWHFSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5'-Methyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177389.png)





![4',5'-Bis(3-carboxyphenyl)-[1,1':2',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B3177435.png)

![5,9-Dibromo-7H-benzo[c]fluoren-7-one](/img/structure/B3177445.png)